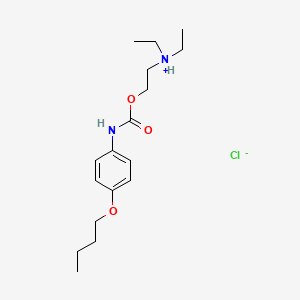

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride

Beschreibung

Eigenschaften

CAS-Nummer |

32223-76-0 |

|---|---|

Molekularformel |

C17H29ClN2O3 |

Molekulargewicht |

344.9 g/mol |

IUPAC-Name |

2-[(4-butoxyphenyl)carbamoyloxy]ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C17H28N2O3.ClH/c1-4-7-13-21-16-10-8-15(9-11-16)18-17(20)22-14-12-19(5-2)6-3;/h8-11H,4-7,12-14H2,1-3H3,(H,18,20);1H |

InChI-Schlüssel |

HCVZIEWEHPPZMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCOC1=CC=C(C=C1)NC(=O)OCC[NH+](CC)CC.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride generally involves:

- Preparation of the key intermediate 2-(diethylamino)ethyl chloride hydrochloride.

- Alkylation or esterification reactions involving p-butoxycarbanilic acid or related derivatives.

- Conversion to the hydrochloride salt form to enhance stability and solubility.

These steps require careful control of reaction parameters including temperature, solvent choice, reagent stoichiometry, and purification techniques.

Preparation of 2-(Diethylamino)ethyl Chloride Hydrochloride Intermediate

A crucial precursor in the synthesis is 2-(diethylamino)ethyl chloride hydrochloride, prepared by chlorination of diethylaminoethanol derivatives. Two notable synthetic processes are described:

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Chlorination of diethylaminoethanol with thionyl chloride | Ice-water bath, 5–15 °C, slow addition | High yield (~88%), purity >99% |

| 2 | Reflux with absolute ethanol for 1 hour | 70–78 °C reflux | Enhances reaction completion |

| 3 | Filtration and drying | Post-reaction cooling and washing | Product with mp 201–204 °C, low inorganic salts (<0.5%) |

This method avoids use of benzene solvents, reducing environmental impact and simplifying purification by eliminating recrystallization steps.

Alkylation and Esterification to Form p-Butoxycarbanilate Derivative

The alkylation of benzilic acid or potassium benzilate with 2-(diethylamino)ethyl chloride hydrochloride in the presence of tertiary amines leads to the formation of the ester intermediate. Key points include:

- Use of tertiary aliphatic or cycloaliphatic amines with pKa > 9 (e.g., triethylamine) to facilitate the reaction.

- Reaction conducted in aprotic, apolar solvents like toluene or xylene to maintain stability and avoid by-products.

- Molar ratio of 2-(diethylamino)ethyl chloride hydrochloride to benzilic acid typically 1.1 to 1.5 equivalents.

- Excess tertiary amine (5–10%) optimizes yield and purity.

- The ester intermediate is then converted to the hydrochloride salt by treatment with hydrogen chloride or concentrated hydrochloric acid in primary, secondary, or tertiary alcohol solvents (e.g., isopropanol or butanol).

- Crystallization and purification steps involve solvent reflux, acid removal, and controlled cooling to yield high-purity hydrochloride salt suitable for pharmaceutical use.

Reaction Conditions and Solvent Considerations

- Avoidance of protic polar solvents during alkylation to prevent side reactions.

- Use of solvents with boiling points above 130 °C (e.g., xylene) for high-temperature reactions, though care is taken to avoid yellowing or impurity formation.

- Butyl acetate and mixtures thereof are avoided in final steps due to odor and ash content concerns.

- Recovery and recycling of solvents and amines are implemented to improve process economics and environmental footprint.

- The free base intermediate is thermally unstable and prone to hydrolysis and dimerization; thus, reactions and purifications are designed to minimize exposure to moisture and heat.

Data Tables Summarizing Key Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Raw Material | Diethylaminoethanol or dimethylethanolamine | Starting amine for chlorination |

| Chlorinating Agent | Thionyl chloride (SOCl2) | Controlled addition under cooling |

| Temperature (Chlorination) | 5–15 °C | Ice-water bath to control exotherm |

| Reflux Conditions | 70–78 °C for 1 hour | With absolute ethanol for reaction completion |

| Molar Ratios | SOCl2 : amine = 1.05–1.2 : 1 | Optimized for yield and purity |

| Solvents for Alkylation | Toluene, xylene (aprotic, apolar) | Avoid protic solvents |

| Tertiary Amines | Triethylamine, trimethylamine, etc. | pKa > 9, 5–10% excess |

| Hydrochloride Formation | HCl gas or concentrated HCl in alcohol | pH adjusted to 1–3 |

| Purity of Final Product | >99% | Pharmaceutical grade |

| Melting Point | 201–204 °C | Consistent with literature data |

| Yield | 76–88% | High yield with minimal by-products |

Research Findings and Advantages of Current Methods

- The direct chlorination of diethylaminoethanol with thionyl chloride under controlled low temperature provides a high-purity intermediate without the need for recrystallization, simplifying the process and reducing costs.

- Use of aprotic solvents and tertiary amines in alkylation avoids foaming, emulsions, and incomplete reactions common in older methods using aqueous or protic solvents.

- The hydrochloride salt formation in alcohol solvents with controlled pH yields a stable, odorless, and easy-to-dry product with minimal ash content, meeting stringent pharmaceutical standards.

- Environmental benefits include absorption of gaseous by-products (HCl, SO2), reduction of liquid waste, and solvent recycling, aligning with green chemistry principles.

- The process is scalable and suitable for industrial production with consistent quality and high yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Implications :

- The p-butoxycarbanilate group in the target compound introduces aromaticity and a para-alkoxy substituent, which may enhance π-π interactions in biological systems and alter metabolic pathways compared to dicyclomine’s bicyclohexyl group.

- The bicyclohexyl moiety in dicyclomine confers high lipophilicity, favoring penetration into lipid-rich tissues (e.g., gastrointestinal tract) .

Pharmacological and Regulatory Profiles

Functional Differences :

- Dicyclomine’s anticholinergic activity is well-established, targeting muscarinic receptors to relieve smooth muscle spasms . The target compound’s pharmacological profile remains speculative but may vary due to its aromatic substituent, which could modulate receptor affinity or selectivity.

- Regulatory data for dicyclomine highlight stringent purity standards (99–102%), suggesting rigorous quality control for clinical use . Similar standards would likely apply to the target compound if developed pharmaceutically.

Research Findings and Limitations

- Dicyclomine Hydrochloride : Extensive studies validate its efficacy in gastrointestinal applications, with stability and solubility profiles optimized for oral administration .

- Target Compound: Limited empirical data exist.

Critical Knowledge Gaps:

Absence of pharmacokinetic data (e.g., half-life, clearance) for the target compound.

Unclear toxicological thresholds or teratogenic risks.

Biologische Aktivität

2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula: C13H20ClN2O2

- Molecular Weight: 252.76 g/mol

- CAS Number: 869-24-9

Biological Activity Overview

The biological activity of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride includes:

- Toxicity : This compound has been classified as toxic if swallowed (H301), corrosive to skin (H314), and capable of causing serious eye damage (H318) .

- Mutagenicity : It has shown potential mutagenic effects in bacterial tests, suggesting a risk for genetic defects .

- Pharmacological Applications : Its derivatives have been explored in drug delivery systems, particularly for cancer treatment, due to their ability to enhance drug solubility and targeting .

The mechanism by which 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride exerts its effects is not fully elucidated. However, its structure suggests that it may interact with cellular membranes and influence ion channels or receptors, leading to cellular responses such as apoptosis in tumor cells.

Case Study 1: Cytotoxicity in Cancer Cells

In a study examining the cytotoxic effects of drug-loaded micelles containing derivatives of 2-(Diethylamino)ethyl p-butoxycarbanilate hydrochloride, researchers found that these micelles effectively delivered doxorubicin (DOX) to HepG2 cancer cells. The results indicated that:

- Cell Viability : Approximately 80% of tumor cells were killed after 48 hours of incubation with DOX-loaded micelles.

- Drug Release : The micelles exhibited pH-dependent release characteristics, enhancing drug availability in acidic tumor environments .

| Parameter | DOX-Loaded Micelles | Control (Free DOX) |

|---|---|---|

| Cell Viability (%) | 20% | 80% |

| Drug Loading Content (%) | 24% | N/A |

| Entrapment Efficiency (%) | 55% | N/A |

Case Study 2: Toxicological Assessment

A toxicological assessment revealed that the acute toxicity of the compound was significant, with an oral LD50 ranging from 25 to 200 mg/kg in rats. The compound was noted for causing severe skin burns and eye damage upon contact .

Toxicological Profile

| Toxicity Parameter | Value |

|---|---|

| Oral LD50 (rat) | 25 - 200 mg/kg |

| Skin Corrosivity | Yes |

| Eye Damage Risk | Severe |

| Mutagenicity | Positive (bacterial tests) |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(diethylamino)ethyl p-butoxycarbanilate hydrochloride, and how can purity be maximized?

- Methodology : Synthesis typically involves reacting diethylamine with butoxycarbanilate intermediates under acidic conditions, followed by hydrochloride salt formation. Key steps include:

- Reaction optimization : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .

- Purification : Employ reversed-phase HPLC (C18 column) with acetonitrile/water gradients to isolate the compound from byproducts (e.g., unreacted diethylamine) .

- Yield improvement : Adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of diethylamine to carbanilate precursor) and reflux times (12–24 hours) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR to confirm the ethyl, diethylamino, and butoxy groups (e.g., δ 1.2–1.4 ppm for butoxy CH₂) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., m/z 345.2 for [M+H]⁺) .

- HPLC : Gradient elution (0.1% TFA in water/acetonitrile) to assess purity (>98%) .

Q. How can researchers design initial biological activity assays for this compound?

- Methodology :

- In vitro cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) at concentrations of 1–100 µM to screen for toxicity .

- Enzyme inhibition : Test interactions with acetylcholinesterase (AChE) via Ellman’s assay, given structural analogs’ activity in neurological pathways .

Advanced Research Questions

Q. What mechanisms explain inconsistent bioactivity data for this compound across studies?

- Methodology :

- Batch variability : Analyze impurities (e.g., residual diethylamine) via LC-MS and correlate with bioactivity .

- Solvent effects : Compare solubility in DMSO vs. saline; DMSO may enhance membrane permeability, altering IC₅₀ values .

- Replication : Use standardized protocols (e.g., OECD Guidelines) to minimize inter-lab variability .

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodology :

- Accelerated stability testing : Incubate at pH 2–9 (37°C, 1 week) and analyze degradation products via HPLC .

- Thermal analysis : TGA/DSC to determine decomposition thresholds (>150°C suggests stability in most reactions) .

Q. What computational approaches can predict structure-activity relationships (SAR) for derivatives?

- Methodology :

- Molecular docking : Use AutoDock Vina to model interactions with AChE (PDB ID: 4EY7) .

- QSAR modeling : Train models on analogs (e.g., ethyl 2-(benzylamino)acetate derivatives) to predict logP and IC₅₀ .

Q. How can contradictory data on its metabolic pathways be resolved?

- Methodology :

- Isotopic labeling : Track ¹⁴C-labeled compound in hepatic microsomes to identify primary metabolites (e.g., dealkylated products) .

- Cross-species comparison : Test metabolism in human vs. rodent liver S9 fractions to clarify species-specific differences .

Methodological Integration Questions

Q. What hybrid techniques combine this compound with advanced separation technologies?

- Methodology :

- Membrane filtration : Use nanofiltration (MWCO 300 Da) to separate synthesis byproducts .

- Microfluidic synthesis : Integrate continuous-flow reactors for scalable, high-purity production .

Q. How can its environmental fate be studied using atmospheric chemistry models?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.